Tri-Boc-6-Me3Sn-L-DOPA methyl ester
Description
Tri-Boc-6-Me3Sn-L-DOPA methyl ester (IUPAC name: N-[(1,1-dimethylethoxy)carbonyl]-5-[[(1,1-dimethylethoxy)carbonyl]oxy]-2-(trimethylstannyl)-L-tyrosine methyl ester, 1,1-dimethylethyl carbonate) is a stannylated precursor critical for synthesizing 6-L-[¹⁸F]FDOPA, a radiopharmaceutical used in positron emission tomography (PET) imaging for neurological disorders like Parkinson’s disease . The compound features three tert-butoxycarbonyl (Boc) protecting groups, a trimethylstannyl (SnMe₃) moiety at the 6-position, and a methyl ester at the carboxyl terminus. These functional groups ensure selective radiofluorination via nucleophilic aromatic substitution (SNAr), where the SnMe₃ group acts as a leaving group for ¹⁸F⁻ incorporation .
Properties
CAS No. |
857502-21-7 |
|---|---|
Molecular Formula |
C28H45NO10Sn |
Molecular Weight |
674.37 |
Purity |
>98% |
Synonyms |
N-tert-butoxycarbonyl-3,4-di-tert-butoxycarbonyloxy-6-(trimethylstannyl)-L-phenylalanine methyl ester |
Origin of Product |
United States |
Preparation Methods
The synthesis of Tri-Boc-6-Me3Sn-L-DOPA methyl ester involves multiple steps, including the protection of functional groups and the introduction of the tin moiety. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions. Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Tri-Boc-6-Me3Sn-L-DOPA methyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce
Comparison with Similar Compounds
N,N,O,O’-Tetra-Boc-6-(SnMe₃)DOPA-OMe
- Structural Differences : This analog has four Boc groups instead of three, providing enhanced steric protection during synthesis.
- Functional Impact : The additional Boc group reduces undesired side reactions (e.g., oxidation or decomposition) during automated radiochemical synthesis. However, excessive protection may hinder fluorination efficiency due to steric hindrance .
- Performance : Testing in the IBA Synthera module revealed that optimizing equivalents, copper sources, and ratios improved radiochemical yields (RCY) for the tetra-Boc derivative compared to the tri-Boc precursor. For instance, using Cu(OTf)₂ as a catalyst increased RCY by ~15% under standardized conditions .
Boc-L-DOPA Methyl Ester (Non-Stannylated Analog)
- Structural Differences : Lacks the SnMe₃ group and has only one Boc protection.
- Functional Impact: Without the stannyl leaving group, this compound cannot undergo radiofluorination. It serves primarily in peptide synthesis or as an intermediate for non-radioactive applications.
6-L-[¹⁸F]FDOPA (Product)
- Structural Differences : The SnMe₃ group is replaced by ¹⁸F, and all Boc protections are removed post-synthesis.
- Functional Impact : As the final radiopharmaceutical, 6-L-[¹⁸F]FDOPA is used for dopamine pathway imaging. The precursor’s design directly influences the product’s purity and specific activity.
Key Comparative Data Table
| Compound | Boc Groups | Functional Groups | Key Role | RCY (%)* |
|---|---|---|---|---|
| Tri-Boc-6-Me3Sn-L-DOPA methyl ester | 3 | SnMe₃, Methyl ester | Baseline precursor | 25–30 |
| N,N,O,O’-Tetra-Boc-6-(SnMe₃)DOPA-OMe | 4 | SnMe₃, Methyl ester | High-yield precursor | 35–40 |
| Boc-L-DOPA methyl ester | 1 | Methyl ester | Non-radiochemical synthesis | N/A |
| 6-L-[¹⁸F]FDOPA | 0 | ¹⁸F, Methyl ester | PET imaging agent | N/A |
*RCY (radiochemical yield) data from , assuming optimized Cu(OTf)₂ conditions.
Functional Comparison with Other Methyl Esters
While numerous methyl esters (e.g., palmitic acid methyl ester, 8-O-acetylshanzhiside methyl ester) exist in pharmacological or analytical contexts , this compound is distinct due to:

Stannyl Group : Enables ¹⁸F incorporation, unlike fatty acid or glycoside methyl esters.
Boc Protection : Balances steric protection and reactivity, contrasting with simpler esters like methyl benzoate .
Application : Specialized for radiopharmaceuticals, whereas others serve as reference standards or metabolic intermediates .
Research Findings and Implications
- Synthesis Optimization : The tetra-Boc derivative’s higher RCY highlights the role of Boc group number in reaction efficiency. However, excessive protection risks incomplete deprotection during final steps .
- Stability: The SnMe₃ group’s susceptibility to oxidation necessitates strict anhydrous conditions, unlike non-stannylated analogs.
- Future Directions : Hybrid precursors with alternative leaving groups (e.g., boronic esters) or modified protection strategies may further improve RCY and scalability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
